

Physical and chemical properties of 4-Bromobenzofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromobenzofuran

Cat. No.: B139882

[Get Quote](#)

4-Bromobenzofuran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzofuran is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. Its unique chemical structure, featuring a benzofuran core with a bromine substituent at the 4-position, imparts specific reactivity that makes it a valuable intermediate for creating complex molecules. This guide provides an in-depth overview of the physical and chemical properties of **4-Bromobenzofuran**, detailed experimental protocols, and its application in synthetic pathways.

Physical and Chemical Properties

4-Bromobenzofuran is most commonly described as a light yellow oil or liquid at room temperature.^{[1][2]} However, there are also reports of it being a white crystalline solid with a melting point of 96-97 °C.^[3] This discrepancy may be attributed to the presence of different polymorphic forms or impurities. Further investigation is required to resolve this ambiguity.

A comprehensive summary of its physical and chemical properties is presented in the tables below.

General and Physical Properties

Property	Value	Source(s)
CAS Number	128868-60-0	[4]
Molecular Formula	C ₈ H ₅ BrO	[4]
Molecular Weight	197.03 g/mol	[4]
Physical State	Light yellow oil/liquid	[1] [2]
or White crystalline solid	[3]	
Melting Point	96-97 °C (for solid form)	[3]
Boiling Point	~233.8 °C (Predicted)	[2]
Density	~1.608 g/cm ³ (Predicted)	[2]
Solubility	Soluble in acetone, chloroform, ethyl acetate. Insoluble in water.	[2] [3]

Safety and Handling

Property	Value	Source(s)
GHS Hazard Statements	H302: Harmful if swallowed P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
GHS Precautionary Statements		
Storage	Store in a dry, cool, and well-ventilated place. Recommended storage temperature: 2-8°C.	[2][5]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and quality control of **4-Bromobenzofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra with assigned peaks are not readily available in public databases, typical chemical shift regions for the protons and carbons in **4-bromobenzofuran** can be predicted based on the structure and data for similar compounds. The proton NMR spectrum is expected to show signals in the aromatic region, and the carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromobenzofuran** would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

- C-H stretching (aromatic and furan ring): ~3100-3000 cm⁻¹

- C=C stretching (aromatic and furan ring): $\sim 1600\text{-}1450\text{ cm}^{-1}$
- C-O-C stretching (furan ring): $\sim 1250\text{-}1050\text{ cm}^{-1}$
- C-Br stretching: $\sim 680\text{-}515\text{ cm}^{-1}$

Mass Spectrometry (MS)

The mass spectrum of **4-Bromobenzofuran** will show a molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will be influenced by the stability of the benzofuran ring system. Common fragmentation pathways may involve the loss of the bromine atom and cleavage of the furan ring.

Experimental Protocols

Synthesis of 4-Bromobenzofuran

A common synthetic route to 4-substituted benzofurans involves the palladium-catalyzed intramolecular O-arylation of a suitably substituted phenol. While a specific detailed protocol for **4-bromobenzofuran** is not widely published, a general procedure can be adapted from methods for synthesizing similar benzofuran derivatives. One plausible approach starts from 3-bromophenol.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General synthetic strategy for **4-Bromobenzofuran**.

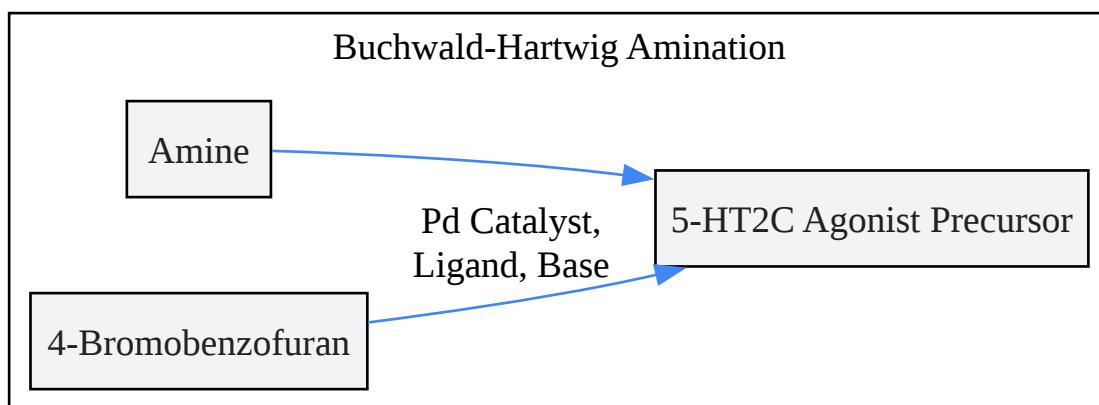
Detailed Experimental Protocol (Hypothetical, based on general methods):

Step 1: Allylation of 3-Bromophenol

- To a solution of 3-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
- Add allyl bromide (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture, filter off the solid, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the allyl ether of 3-bromophenol.

Step 2: Claisen Rearrangement

- Heat the allyl ether obtained in Step 1 neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.
- Monitor the rearrangement by TLC.
- Cool the reaction mixture and purify the resulting 2-allyl-3-bromophenol by column chromatography.


Step 3: Oxidative Cyclization

- Dissolve the 2-allyl-3-bromophenol (1.0 eq) in a suitable solvent.
- Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable oxidant.
- Heat the reaction mixture and monitor by TLC.
- After completion, work up the reaction and purify the crude product by column chromatography to yield **4-Bromobenzofuran**.

Application in Drug Development: Synthesis of 5-HT2C Receptor Agonists

4-Bromobenzofuran is a key intermediate in the synthesis of various pharmaceutical compounds, including selective serotonin 5-HT2C receptor agonists, which are investigated for the treatment of obesity and other central nervous system disorders.^[1] The bromine atom at the 4-position provides a reactive handle for introducing further complexity to the molecule, often through cross-coupling reactions.

A common synthetic strategy involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond.

[Click to download full resolution via product page](#)

Figure 2: Role of **4-Bromobenzofuran** in 5-HT2C agonist synthesis.

Experimental Protocol: Buchwald-Hartwig Amination of **4-Bromobenzofuran**^[6]

- To an oven-dried reaction vessel, add **4-Bromobenzofuran** (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a suitable phosphine ligand (e.g., XPhos) (0.04 eq), and a base (e.g., sodium tert-butoxide) (1.4 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add an anhydrous solvent, such as toluene.
- Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

- Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
- The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the aminated benzofuran derivative, a precursor to or a final 5-HT2C receptor agonist.

Conclusion

4-Bromobenzofuran is a versatile and valuable building block in synthetic organic chemistry with significant applications in the pharmaceutical industry. While its fundamental physical and chemical properties are generally established, further clarification on its physical state is warranted. The synthetic routes to this compound, primarily through palladium-catalyzed reactions, and its subsequent functionalization via cross-coupling reactions like the Buchwald-Hartwig amination, highlight its importance as an intermediate in the development of novel therapeutics targeting the 5-HT2C receptor. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMOBENZOFURAN | 128868-60-0 [chemicalbook.com]
- 3. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with α -Bromophenols [organic-chemistry.org]
- 4. 4-Bromobenzofuran | 128868-60-0 | DFA86860 | Biosynth [biosynth.com]
- 5. 128868-60-0 | 4-Bromobenzofuran | Bromides | Ambeed.com [ambeed.com]
- 6. 4-BROMOBENZOFURAN(128868-60-0) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromobenzofuran]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b139882#physical-and-chemical-properties-of-4-bromobenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com